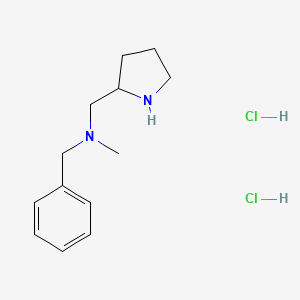![molecular formula C14H30Cl2N2 B1424169 N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride CAS No. 1219960-95-8](/img/structure/B1424169.png)
N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride
Übersicht
Beschreibung
N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride, also known as MePEPC, is a cyclic amine compound that has been studied for its potential applications in scientific research. MePEPC is a derivative of the cyclohexanamine class of compounds and is synthesized by the reaction of N-methylpiperidine and cyclohexanone. It has been used in a variety of scientific research applications, including drug delivery and drug metabolism studies.
Wissenschaftliche Forschungsanwendungen
Postoperative Pain Management
"N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride" has been studied for its efficacy in managing acute postoperative pain. Research highlights its role as an NMDA receptor antagonist, contributing to its analgesic properties. Studies suggest that low-dose administration may enhance postoperative pain management and reduce opioid-related adverse effects, indicating its potential as an adjunct to opioids and local anesthetics for improving pain outcomes (Schmid, Sandler, & Katz, 1999).
Neurotoxic Interactions
In the context of occupational health, the neurotoxic interactions of various industrially used ketones, including "N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride," have been explored. These studies provide insights into the potential neurotoxic potentiation effects when combined with other solvents, underscoring the importance of understanding mixed exposure scenarios in industrial settings (Noraberg & Arlien‐Søborg, 2000).
Substance Use Disorders
The compound's utility in neuropsychiatric diseases, particularly in the context of substance use disorders, has been systematically reviewed. The research evaluates its therapeutic potential across various psychiatric and neurological conditions due to its central active mechanism as a partial NMDA-agonist. This includes potential efficacy in disorders such as major depression, anxiety disorders, and addiction, highlighting its safety in low-dose therapy but also pointing to the need for further research to explore its full potential and address limitations (Schade & Paulus, 2015).
Environmental and Occupational Health
Studies have also examined the impact of environmental and occupational exposure to substances, including ketones similar to "N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride," on human health. This includes exploring biomarkers and matrices for monitoring exposure levels, which can inform safety guidelines and regulatory policies to protect workers and the general population (Scholten et al., 2020).
Eigenschaften
IUPAC Name |
N-methyl-N-(2-piperidin-3-ylethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-16(14-7-3-2-4-8-14)11-9-13-6-5-10-15-12-13;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYQTFDOOFBZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCCNC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[2-(3-piperidinyl)ethyl]-cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



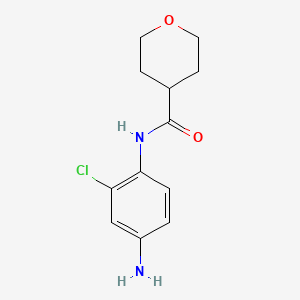
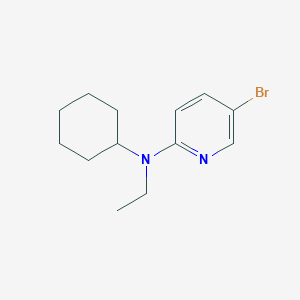

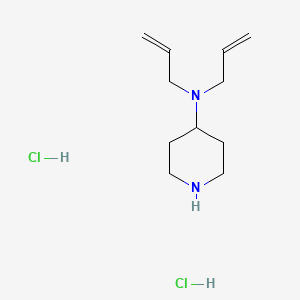
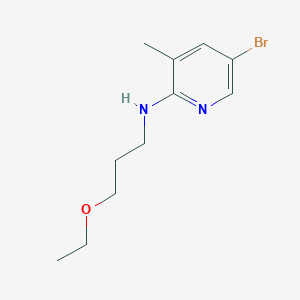
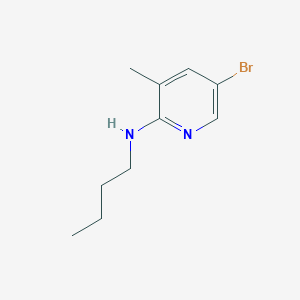
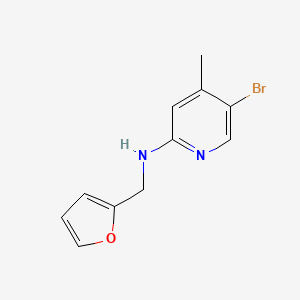
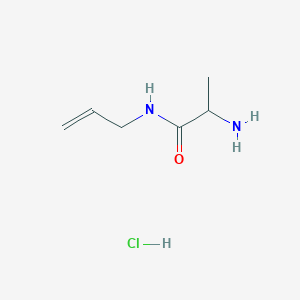
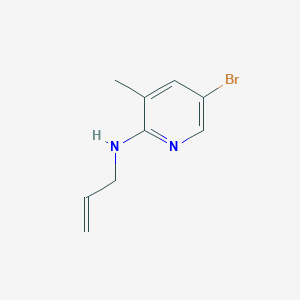

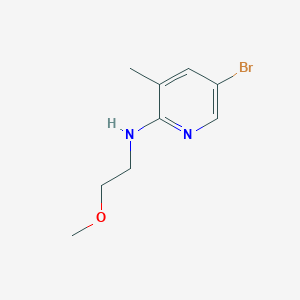
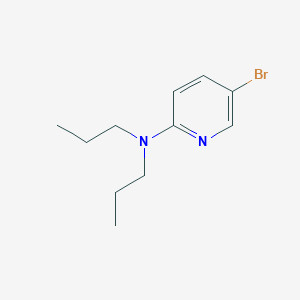
![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)
